2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a dimethylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves a multistep process. One common method includes the condensation of 4-methoxyphenylglyoxal with 4,6-dimethylnicotinonitrile in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The intermediate product is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: Similar structure but with a chlorobenzyl group instead of a methoxyphenyl group.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furocoumarin moiety instead of a nicotinonitrile core.
Uniqueness
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
313380-12-0 |
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Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-12(2)19-17(15(11)9-18)22-10-16(20)13-4-6-14(21-3)7-5-13/h4-8H,10H2,1-3H3 |
InChI Key |
MDQMWNZWRMOAPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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